molecular formula C9H11Cu B1603969 Mesitylcopper(I) CAS No. 75732-01-3

Mesitylcopper(I)

Cat. No. B1603969
CAS RN: 75732-01-3
M. Wt: 182.73 g/mol
InChI Key: TYIFJJCPKPPNPM-UHFFFAOYSA-N
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Description

Mesitylcopper(I) is a thermally stable and highly soluble organocopper compound . It is commonly used as a metalation reagent in organic synthesis . In mixed lithium cuprate reagents, mesitylcopper serves as a useful "holding group" . It is very sensitive to moisture and air, therefore reactions must be carried out under anhydrous conditions .


Synthesis Analysis

Mesitylcopper(I) is a versatile reagent for synthesizing complex compounds and reactions, including biorelevant copper(I) complexes and stoichiometric and catalytic bond-forming reactions . Copper-catalyzed multicomponent synthesis of heterocycles has developed as the most convenient and facile synthetic route towards complex heterocyclic motifs .


Molecular Structure Analysis

The molecular formula of Mesitylcopper(I) is C9H11Cu . Its molecular weight is 182.73 g/mol . The SMILES string representation of Mesitylcopper(I) is Cc1cc©c([Cu])c©c1 .


Chemical Reactions Analysis

Mesitylcopper(I) is a copper(I) organometallic reagent for cross-coupling reactions . It is used in the synthesis of homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides .


Physical And Chemical Properties Analysis

Mesitylcopper(I) is a solid substance . It has a melting point of 184-191°C . It is sensitive to air, light, and moisture, and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Oligonuclear Homo- and Heteroleptic Copper(I) Frameworks

Mesitylcopper is crucial in the synthesis of oligonuclear homo- and heteroleptic copper(I) frameworks. These frameworks are significant in studying the structural and spectroscopic properties of copper(I) complexes, including biorelevant copper(I) complexes (Stollenz & Meyer, 2012).

Formation of Tetrameric and Pentameric Structures

Studies have shown that mesitylcopper can form tetrameric and pentameric structures, demonstrating its versatility in crystalline formations and molecular structures. This contributes to the understanding of organometallic chemistry and molecular interactions (Eriksson & Håkansson, 1997).

Role in Stoichiometric and Catalytic C–C and C–Heteroatom Bond-Forming Reactions

Mesitylcopper is employed in various stoichiometric and catalytic reactions involving carbon-carbon and carbon-heteroatom bond formation. These reactions are fundamental in organic synthesis and the creation of complex molecules (Stollenz & Meyer, 2012).

Precursor for Nanoparticles and Intermetallic Phases

As a precursor for nanoparticles and intermetallic phases, mesitylcopper is instrumental in nanotechnology and materials science. It aids in the development of new materials with unique properties (Stollenz & Meyer, 2012).

Application in Diamination of Conjugated Olefins

Mesitylcopper has been used in the diamination of conjugated olefins, offering a pathway to synthesize complex organic compounds with potential applications in pharmaceuticals and organic materials (Zhao, Du & Shi, 2009).

Synthesis of Mono- and Diarylated Group 13−15 Halides

It is also effective in the synthesis of mono- and diarylated group 13−15 halides, providing a safer and more efficient alternative to traditional methods involving toxic elements (Jäkle & Manners, 1999).

Oxygenation of Flavonolato Copper Isoindoline Complexes

Mesitylcopper reacts with flavonol in the presence of isoindoline to yield complexes that undergo oxidative splitting, contributing to the understanding of copper-mediated organic reactions and their potential applications in synthesis (Balogh-Hergovich et al., 2000).

Safety And Hazards

Mesitylcopper(I) causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear suitable protective clothing, gloves, and eye/face protection .

Future Directions

Mesitylcopper(I) has been used to prepare nanometer size Cu2O@WO3·H2O composite material by direct hydrolysis on WO3·2H2O nanoleaves . This new nanocomposite sensor is a versatile sensitive layer that will be integrated into a gas sensor array dedicated to electronic nose platforms .

properties

IUPAC Name

copper(1+);1,3,5-trimethylbenzene-6-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIFJJCPKPPNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesitylcopper(I)

CAS RN

75732-01-3
Record name MESITYLCOPPER(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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